4,4'-Diaminobenzanilide
Overview
Description
4,4’-Diaminobenzanilide is an aromatic diamine compound with the molecular formula C13H13N3O. It is known for its good adhesion properties to metals and is commonly used in the production of polyamides and polyimides . This compound is also recognized for its compliance with various chemical inventories such as TSCA, EINECS/ELINCS, and ENCS .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Diaminobenzanilide can be synthesized through the reduction of 4,4’-dinitrobenzanilide. The process involves the use of palladium on activated charcoal as a catalyst and hydrogen gas in N,N-dimethylformamide at a pressure of 0.8 ± 0.1 MPa and a temperature of 100 ± 1°C . The reaction mixture is then filtered, and the solvent is evaporated to obtain crude 4,4’-diaminobenzanilide. Further purification involves recrystallization from n-butanol .
Industrial Production Methods
The industrial production of 4,4’-diaminobenzanilide follows a similar synthetic route as described above. The process is carried out in an autoclave, ensuring precise control of temperature and pressure to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,4’-Diaminobenzanilide undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Palladium on activated charcoal, hydrogen gas, N,N-dimethylformamide.
Condensation: Aldehydes or ketones, typically in an alcohol solvent.
Major Products
Reduction: 4,4’-Diaminobenzanilide.
Condensation: Schiff base ligands, which can further form metal complexes.
Scientific Research Applications
4,4’-Diaminobenzanilide has several scientific research applications:
Nanotechnology: It is used in the synthesis of Schiff base metal complexes, which have shown potential as anti-tumor and anti-dengue agents.
Polymer Chemistry: It is used in the production of high-temperature resistant polyamides and polyimides.
Biomedical Applications: Schiff base complexes derived from 4,4’-diaminobenzanilide have been studied for their DNA binding ability and cytotoxic screening analysis.
Mechanism of Action
The mechanism of action of 4,4’-diaminobenzanilide and its derivatives involves binding to specific molecular targets. For instance, Schiff base metal complexes derived from 4,4’-diaminobenzanilide have been shown to interact with Human DNA topoisomerase I and Dengue NS3 protease-helicase . These interactions can lead to DNA damage in cancer cells and inhibition of viral replication in dengue virus .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Diaminodiphenylmethane
- 4,4’-Diaminodiphenyl sulfone
- 4,4’-Oxydianiline
Uniqueness
4,4’-Diaminobenzanilide is unique due to its specific structure, which allows it to form stable Schiff base ligands and metal complexes. These complexes exhibit significant biological activities, such as anti-tumor and anti-dengue properties, which are not commonly observed in similar compounds .
Properties
IUPAC Name |
4-amino-N-(4-aminophenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,14-15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAQFJJCWGSXGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020400 | |
Record name | 4,4'-Diaminobenzanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
785-30-8 | |
Record name | 4,4′-Diaminobenzanilide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=785-30-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Diaminobenzanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000785308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4'-Diaminobenzanilide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37092 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, 4-amino-N-(4-aminophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-Diaminobenzanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-diaminobenzanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.201 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,4'-DIAMINOBENZANILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00X4JM89UH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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